(E)-N'-[7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Description
Properties
IUPAC Name |
N'-[7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN6/c1-20(2)9-17-13-18-14-16-7-6-12(21(14)19-13)10-4-3-5-11(15)8-10/h3-9H,1-2H3/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWUUAKZHPPLRJ-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NN2C(=CC=NC2=N1)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NN2C(=CC=NC2=N1)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-[7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide typically involves the following steps:
Formation of the Triazolopyrimidine Core: The initial step involves the cyclization of appropriate precursors to form the triazolo[1,5-a]pyrimidine core. This can be achieved through the reaction of 3-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions.
Substitution Reaction: The triazolopyrimidine core is then subjected to a substitution reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to introduce the N,N-dimethylmethanimidamide group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (E)-N’-[7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-[7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, often with the aid of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
(E)-N’-[7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Medicine: Explored for its anticancer properties, particularly in the inhibition of cancer cell proliferation and induction of apoptosis.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N’-[7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound targets specific enzymes and receptors involved in cellular processes. For example, it may inhibit enzymes responsible for DNA replication or protein synthesis.
Pathways Involved: The compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazolopyrimidines are a versatile class of heterocycles with applications ranging from antimicrobial agents to kinase inhibitors. Below is a detailed comparison of the target compound with key analogs:
Substituent Effects on the Triazolopyrimidine Core
Key Observations:
- Substituent Position and Electronic Effects: The 3-chlorophenyl group in the target compound introduces meta-substitution, contrasting with para-substituted analogs (e.g., 7n’s 4-chlorobenzyl). Chlorine’s electron-withdrawing nature may enhance electrophilic interactions compared to methoxy or methyl groups .
- Functional Group Diversity: The (E)-methanimidamide group in the target differs from amine or styryl substituents in analogs.
- Molecular Weight and Solubility: The target’s lower molecular weight (342.8 vs. 455.4 for 7n) suggests improved solubility relative to bulkier analogs, though this requires experimental validation.
Spectroscopic and Analytical Comparisons
- 1H-NMR Trends: highlights aromatic proton shifts in δ 7.35–7.20 for 3,4,5-trimethoxyphenyl derivatives . The target’s 3-chlorophenyl group would likely exhibit upfield or downfield shifts depending on ring electron density.
- Mass Spectrometry: Analog 7n shows [M+1]+ = 455.4 via ESI-MS , whereas the target’s calculated molecular weight (342.8) implies a distinct fragmentation pattern.
Implications for Research and Development
The structural uniqueness of the target compound positions it as a candidate for further study in:
Biological Activity
(E)-N'-[7-(3-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide (CAS: 303145-80-4) is a synthetic compound belonging to the class of triazolopyrimidines. Its unique structure combines a triazolo[1,5-a]pyrimidine core with a chlorophenyl substituent and a dimethylmethanimidamide moiety. This compound has garnered attention for its potential biological activities, particularly in cancer research and antimicrobial applications.
- Molecular Formula : C14H13ClN6
- Molecular Weight : 300.75 g/mol
- CAS Number : 303145-80-4
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to inhibit various enzymes involved in cell proliferation and may disrupt microbial cell membranes.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Antimicrobial Activity : It may interact with microbial membranes, leading to cell lysis and death.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of triazolopyrimidine can effectively inhibit the growth of breast and lung cancer cells.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 (breast) | 10 | |
| Compound B | A549 (lung) | 15 | |
| Compound C | HCT116 (colon) | 12 |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate that it may exhibit activity against Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies
- Synthesis and Evaluation : A study synthesized various triazolopyrimidine derivatives and evaluated their biological activities. The results indicated that certain substitutions significantly enhanced anticancer properties while maintaining low toxicity levels in normal cells.
- Structure-Activity Relationship (SAR) : Research focused on understanding how different substitutions on the triazolopyrimidine core affect biological activity. Modifications at the 7-position of the triazole ring were found to be critical for enhancing potency against cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
